3-(1H-pyrazol-5-yl)piperidine

Beschreibung

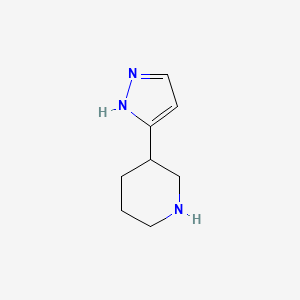

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1H-pyrazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h3,5,7,9H,1-2,4,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMZZFAVAYXTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774479-26-4 | |

| Record name | 3-(1H-pyrazol-5-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-5-yl)piperidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction between a piperidine derivative and a pyrazole precursor under suitable conditions can yield the desired compound. A typical synthetic route might involve the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cycloaddition of hydrazine with a 1,3-dicarbonyl compound, followed by oxidation.

Coupling with Piperidine: The pyrazole derivative is then coupled with a piperidine derivative using a suitable coupling agent, such as a palladium catalyst, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the pyrazole or piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents in the presence of a base or acid catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Wissenschaftliche Forschungsanwendungen

3-(1H-pyrazol-5-yl)piperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated as a potential lead compound in drug discovery, particularly for its ability to interact with various biological targets.

Industry: The compound is used in the development of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Bioactivity

- Benzyl and Aryl Groups : The addition of a benzyl group (e.g., 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine ) enhances binding affinity to kinase targets due to hydrophobic interactions. In contrast, chlorophenyl substitution (e.g., 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine ) improves metabolic stability but may reduce solubility.

- Heterocycle Replacement : Replacing piperidine with pyridine (3-(3-Methyl-1H-pyrazol-5-yl)pyridine ) alters electronic properties, favoring coordination with transition metals (e.g., Ir(III) in OLEDs).

Physicochemical Properties

- Lipophilicity : The isopropyl-substituted derivative (3-[3-(Propan-2-yl)-1H-pyrazol-5-yl]piperidine ) exhibits a higher logP value (~2.5) compared to the parent compound (logP ~1.2), suggesting improved blood-brain barrier penetration.

- Solubility : Aryl substitutions (e.g., phenyl or chlorophenyl) decrease aqueous solubility due to increased hydrophobicity.

Biologische Aktivität

3-(1H-pyrazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on various studies that highlight its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Synthesis

The compound this compound features a piperidine ring substituted with a pyrazole moiety. The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrazole precursors, allowing for modifications that enhance biological activity. Various synthetic routes have been reported, emphasizing the versatility of the pyrazole scaffold in drug design.

1. Anticancer Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study published in the Asian Journal of Chemistry demonstrated that derivatives with pyrazole rings showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Cytotoxicity Data for this compound Derivatives

| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| This compound | MCF-7 | 15 | 25 | 30 |

| This compound | HeLa | 12 | 20 | 28 |

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a study highlighted that compounds with similar structures significantly reduced inflammation in animal models .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Inhibition (%) at 100 µM |

|---|---|

| This compound | 75 |

| Aspirin | 80 |

3. Antimicrobial Activity

Antimicrobial studies have shown that compounds containing the pyrazole structure possess notable antibacterial and antifungal activities. For example, research published in Nature indicated that certain pyrazole derivatives effectively inhibited the growth of pathogenic bacteria and fungi, making them potential candidates for treating infections .

Table 3: Antimicrobial Efficacy of Pyrazole Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various molecular targets. For instance, its anticancer effects may be mediated through the modulation of signaling pathways involved in cell cycle regulation and apoptosis. Additionally, its anti-inflammatory properties could stem from the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A clinical trial evaluating a new formulation containing pyrazole derivatives showed promising results in patients with advanced breast cancer, leading to significant tumor reduction after several treatment cycles.

- Case Study on Anti-inflammatory Effects : Patients suffering from chronic inflammatory conditions reported relief after treatment with a formulation containing pyrazole derivatives, demonstrating reduced pain and swelling compared to baseline measurements.

Q & A

Q. What are the common synthetic routes for preparing 3-(1H-pyrazol-5-yl)piperidine, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions between piperidine derivatives and pyrazole precursors. A multi-step approach involves:

- Step 1 : Functionalization of piperidine at the 3-position (e.g., halogenation or hydroxylation) .

- Step 2 : Coupling with pyrazole intermediates via Suzuki-Miyaura or Buchwald-Hartwig amination under palladium catalysis .

- Step 3 : Purification via column chromatography or recrystallization.

Key variables : Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol% Pd) significantly affect yield. For example, NHOAc in glacial AcOH at 108°C enhances cyclization efficiency in related pyrazole-piperidine systems .

Q. How can NMR spectroscopy distinguish positional isomers in pyrazole-piperidine hybrids?

- H NMR : Pyrazole protons (H-5) resonate at δ 6.5–7.2 ppm as singlet/doublets, while piperidine protons (axial vs. equatorial) show distinct splitting patterns (δ 1.5–3.5 ppm) .

- C NMR : Pyrazole carbons (C-3/C-5) appear at 105–125 ppm, and piperidine carbons (C-3) at 45–55 ppm. NOESY can confirm spatial proximity between pyrazole and piperidine rings .

Q. What safety precautions are critical when handling this compound derivatives?

- Storage : Store at –20°C under inert gas (N/Ar) to prevent oxidation of the pyrazole ring .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Pyrazole intermediates may release toxic fumes (e.g., NH) under acidic conditions .

Advanced Research Questions

Q. How do substituents on the pyrazole ring modulate biological activity in piperidine hybrids?

- Electron-withdrawing groups (e.g., –CF, –NO) on pyrazole enhance binding to CNS targets (e.g., serotonin receptors) by increasing lipophilicity and π-stacking interactions .

- Steric effects : Bulky substituents (e.g., tert-butyl) at pyrazole C-3 reduce metabolic degradation but may hinder target engagement .

Methodological note : Use molecular docking (AutoDock Vina) paired with in vitro assays (e.g., radioligand binding) to validate structure-activity relationships .

Q. How can contradictory solubility data for this compound be resolved?

Q. What strategies optimize enantiomeric purity in chiral piperidine-pyrazole derivatives?

Q. How does the piperidine ring conformation influence pharmacological target selectivity?

- Chair vs. boat conformation : Chair conformers enhance binding to G-protein-coupled receptors (GPCRs) due to reduced steric hindrance.

- Case study : this compound derivatives in a boat conformation show higher affinity for σ-1 receptors over dopamine D receptors .

Experimental design : Molecular dynamics simulations (AMBER) paired with X-ray crystallography of ligand-receptor complexes .

Q. What are the limitations of LC-MS in quantifying degradation products of this compound?

- Matrix interference : Co-eluting impurities from biological samples (e.g., plasma) can suppress ionization.

- Mitigation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) and isotope-labeled internal standards .

Data Contradiction Analysis

Q. How to address conflicting reports on the metabolic stability of pyrazole-piperidine hybrids?

Q. Why do some studies report cytotoxicity for this compound while others do not?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.